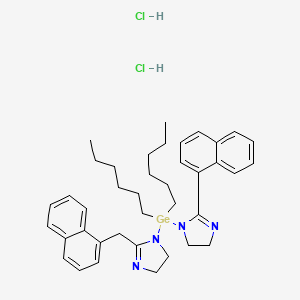
1H-Imidazole, 1,1'-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of imidazole rings, a germylene core, and naphthalenylmethyl groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride involves multiple steps, including the formation of imidazole rings and the incorporation of germylene and naphthalenylmethyl groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .
Applications De Recherche Scientifique
1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical studies, particularly in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings and naphthalenylmethyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The germylene core may also contribute to its activity by influencing the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1H-Imidazole, 1,1’-(dihexylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride stands out due to its unique combination of imidazole rings, germylene core, and naphthalenylmethyl groups. Similar compounds include:
- 1H-Imidazole, 1,1’-(dimethylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride
- 1H-Imidazole, 1,1’-(diethylgermylene)bis(4,5-dihydro-2-(1-naphthalenylmethyl)-, dihydrochloride These compounds share structural similarities but differ in the length and nature of the alkyl groups attached to the germylene core, which can influence their chemical properties and applications .
Propriétés
Numéro CAS |
153714-98-8 |
|---|---|
Formule moléculaire |
C40H54Cl2GeN4 |
Poids moléculaire |
734.4 g/mol |
Nom IUPAC |
dihexyl-bis[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germane;dihydrochloride |
InChI |
InChI=1S/C40H52GeN4.2ClH/c1-3-5-7-13-25-41(26-14-8-6-4-2,44-29-27-42-39(44)31-35-21-15-19-33-17-9-11-23-37(33)35)45-30-28-43-40(45)32-36-22-16-20-34-18-10-12-24-38(34)36;;/h9-12,15-24H,3-8,13-14,25-32H2,1-2H3;2*1H |
Clé InChI |
MXTWVZGULPLHTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Ge](CCCCCC)(N1CCN=C1CC2=CC=CC3=CC=CC=C32)N4CCN=C4CC5=CC=CC6=CC=CC=C65.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


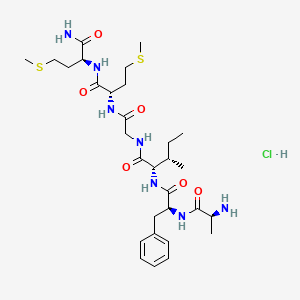
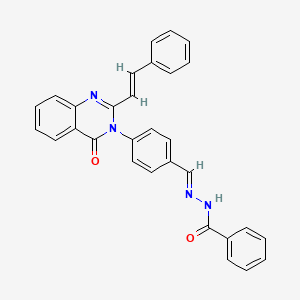
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)

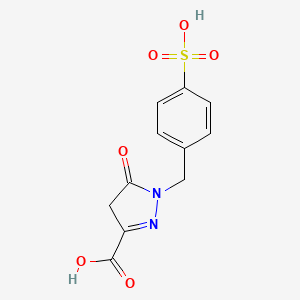

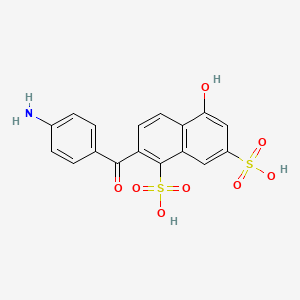
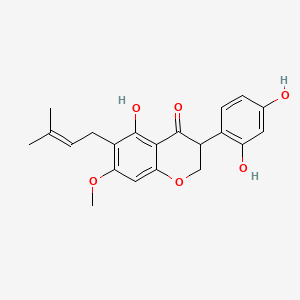
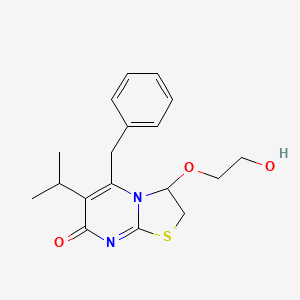
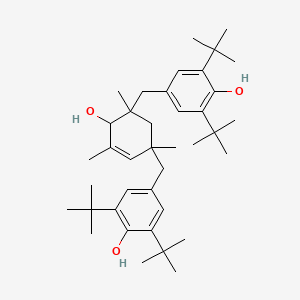
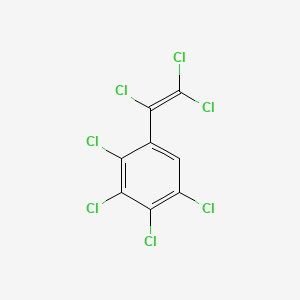
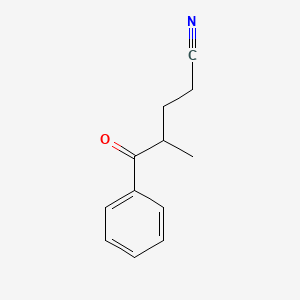
![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)

